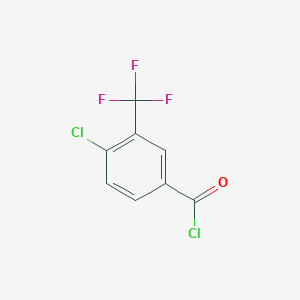

4-Chloro-3-(trifluoromethyl)benzoyl chloride

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPJRBXAGAUQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395218 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-55-3 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-3-(trifluoromethyl)benzoyl chloride, with the Chemical Abstracts Service (CAS) number 1735-55-3 , is a highly reactive and versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, coupled with a reactive benzoyl chloride moiety, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications with a focus on drug discovery, and essential safety information. The insights provided herein are grounded in established chemical principles and aim to empower researchers to effectively and safely utilize this important chemical entity.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. The physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1735-55-3 | [1] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1] |

| Molecular Weight | 243.01 g/mol | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [2] |

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 8.5 ppm. The substitution pattern on the benzene ring will lead to a complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the benzoyl chloride (around 165-170 ppm), the trifluoromethyl-substituted carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group will exhibit a quartet due to coupling with the fluorine atoms.

-

FTIR: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically appearing in the range of 1770-1800 cm⁻¹. Other characteristic bands for C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the conversion of the corresponding carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following protocol is a well-established procedure adapted from the synthesis of similar benzoyl chlorides.[3][4]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the acidic gases produced.

-

Charging Reagents: To the flask, add 4-Chloro-3-(trifluoromethyl)benzoic acid and a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Addition of Chlorinating Agent: While stirring, slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride or oxalyl chloride to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction when using oxalyl chloride.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Key Applications in Drug Discovery: The Synthesis of Sorafenib

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals. Its most notable application is in the production of Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an isocyanate, which is in turn prepared from this compound. A key step is the formation of an amide bond, a reaction for which benzoyl chlorides are ideally suited due to their high reactivity.

Workflow for the Synthesis of a Key Sorafenib Intermediate:

Figure 2: General workflow for amide synthesis.

The reactivity of the acyl chloride allows for the efficient formation of a stable amide linkage with a variety of amine-containing molecules. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride byproduct.[5]

Reactivity Profile and Mechanistic Considerations

The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Nucleophiles:

-

Amines: Reacts rapidly with primary and secondary amines to form the corresponding amides. This is a highly efficient and widely used transformation in organic synthesis.[6]

-

Alcohols: In the presence of a base, it reacts with alcohols to form esters. The reaction is generally slower than with amines.[2]

-

Water: It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, all reactions should be conducted under anhydrous conditions.

The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making this benzoyl chloride derivative more reactive than its non-fluorinated counterpart.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[7] It is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups allows for a diverse range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of the chemistry of this versatile intermediate will undoubtedly lead to the discovery of new and important molecules with significant applications in science and medicine.

References

-

PrepChem. (n.d.). Synthesis of 4-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- European Patent Office. (1981, October 21). Process for the preparation of trifluoromethylbenzoyl halides. EP 0038223 A1.

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

- Patent 0854128. (1998, July 22). Process for the preparation of chloro-benzoyl chlorides.

- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2021, January). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Retrieved from [Link]

-

Reddit. (2024, October 26). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?. r/chemhelp. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1735-55-3 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-3-(trifluoromethyl)benzoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All chemical handling and experimentation should be conducted with appropriate safety precautions in a controlled laboratory setting.

Abstract

4-Chloro-3-(trifluoromethyl)benzoyl chloride is a highly reactive, multifunctional chemical intermediate of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its molecular architecture, featuring a sterically accessible and highly electrophilic acyl chloride group, is further activated by the potent electron-withdrawing properties of both a trifluoromethyl group and a chlorine atom on the phenyl ring. This guide provides an in-depth exploration of the synthesis, structural characteristics, spectroscopic profile, and reaction dynamics of this pivotal building block. We will present detailed, field-proven protocols for its synthesis and subsequent use in acylation reactions, underpinned by an analysis of the causal factors dictating experimental choices. The guide is structured to provide researchers and drug development professionals with the authoritative and practical knowledge required for the effective and safe utilization of this compound in the synthesis of complex molecular targets.

Table of Contents

-

Introduction: The Strategic Value of Halogenated Benzoyl Chlorides

-

Molecular Structure and Physicochemical Properties

-

2.1. Structural Analysis and Reactivity

-

2.2. Physicochemical Data Table

-

2.3. Spectroscopic Profile (Predicted and Comparative)

-

-

Synthesis and Mechanistic Considerations

-

3.1. Primary Synthetic Route: Thionyl Chloride-Mediated Chlorination

-

3.2. Detailed Experimental Protocol: Synthesis of this compound

-

-

Core Reactivity and Applications in Synthesis

-

4.1. Nucleophilic Acyl Substitution: The Cornerstone Reaction

-

4.2. Detailed Experimental Protocol: Synthesis of N-benzyl-4-chloro-3-(trifluoromethyl)benzamide

-

4.3. Relevance in Active Pharmaceutical Ingredient (API) Synthesis: The Sorafenib Case Study

-

-

Safety, Handling, and Storage

-

References

Introduction: The Strategic Value of Halogenated Benzoyl Chlorides

In the landscape of modern organic synthesis, particularly within drug discovery, the incorporation of fluorine atoms and other halogens into molecular scaffolds is a well-established strategy for modulating a compound's biological and physicochemical properties. The trifluoromethyl (-CF3) group is especially prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved binding affinity and bioavailability. This compound emerges as a particularly valuable reagent by offering a reliable method for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into a target molecule. This moiety is a key structural component in several important pharmaceutical agents. The compound's utility is anchored in the high reactivity of the benzoyl chloride functional group, which allows for efficient bond formation with a wide range of nucleophiles, making it a cornerstone building block for complex molecular construction.

Molecular Structure and Physicochemical Properties

Structural Analysis and Reactivity

The structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 4. The acyl chloride group (-COCl) at position 1 is the primary site of reactivity. The presence of a chlorine atom at position 4 and a trifluoromethyl group at position 3 profoundly influences the molecule's reactivity. Both are strong electron-withdrawing groups, which synergistically decrease the electron density of the aromatic ring and, more importantly, render the carbonyl carbon of the acyl chloride exceptionally electrophilic. This heightened electrophilicity makes it highly susceptible to nucleophilic attack, facilitating rapid reactions with amines, alcohols, and other nucleophiles, often under mild conditions.

Figure 1: Structure of this compound.

Physicochemical Data Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 38763-33-8 | [2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O | [2] |

| Molecular Weight | 243.01 g/mol | [2] |

| Appearance | Solid or colorless to light yellow liquid | [1] |

| Boiling Point | 98-100 °C @ 10 mmHg | Sigma-Aldrich |

| Density | ~1.556 g/cm³ at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | ~1.512 | Sigma-Aldrich |

Spectroscopic Profile (Predicted and Comparative)

While a publicly available, fully assigned spectrum for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on fundamental principles and comparison with closely related analogues like 4-(trifluoromethyl)benzoyl chloride and 3-(trifluoromethyl)benzoyl chloride.[4][5][6]

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. δ 7.8-8.4 ppm). Three distinct signals are expected: a doublet for the proton at C5 (adjacent to the chlorine), a doublet of doublets for the proton at C6 (between the acyl chloride and chlorine), and a narrow signal (doublet or singlet) for the proton at C2 (adjacent to the trifluoromethyl group).

-

¹³C NMR: Key signals would include the carbonyl carbon (δ ~165-170 ppm), the carbon of the trifluoromethyl group (a quartet centered around δ 120-130 ppm due to C-F coupling), and multiple signals for the aromatic carbons, with their shifts influenced by the halogen substituents.

-

¹⁹F NMR: A sharp singlet for the -CF₃ group is expected, providing a clear diagnostic peak.

-

Infrared (IR) Spectroscopy: A very strong and sharp absorption band characteristic of the acyl chloride C=O stretch will be prominent in the region of 1770-1815 cm⁻¹. Additional strong bands corresponding to C-F stretching (around 1100-1350 cm⁻¹) and C-Cl stretching will also be present.

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Thionyl Chloride-Mediated Chlorination

The most direct and industrially prevalent method for preparing this compound is the treatment of the corresponding carboxylic acid, 4-chloro-3-(trifluoromethyl)benzoic acid, with a chlorinating agent.

Causality Behind Experimental Choices:

-

Reagent Selection: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its primary advantages are its reactivity and the nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. Oxalyl chloride is another excellent alternative, often used with a catalytic amount of N,N-dimethylformamide (DMF), which can be effective at lower temperatures.[7]

-

Reaction Conditions: The reaction is typically performed under reflux to ensure it proceeds to completion. It can be run neat (without solvent) or in a high-boiling inert solvent like toluene or dichloromethane. The use of anhydrous conditions is critical, as the acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid.

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.

Self-Validating System: The reaction can be monitored for the cessation of HCl and SO₂ evolution. The final product's identity and purity should be confirmed by boiling point measurement and spectroscopic analysis (IR is particularly useful for observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH solution), place 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq). The entire apparatus must be dry and protected from atmospheric moisture.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask. A catalytic amount of DMF (e.g., 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction is complete when the evolution of gases ceases.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The crude this compound is then purified by vacuum distillation.

Core Reactivity and Applications in Synthesis

Nucleophilic Acyl Substitution: The Cornerstone Reaction

The synthetic utility of this compound is dominated by its participation in nucleophilic acyl substitution reactions. The highly electrophilic carbonyl carbon readily reacts with a vast array of nucleophiles to form stable C-N and C-O bonds.

-

Amide Formation: This is arguably the most important reaction class. It reacts rapidly with primary and secondary amines to form highly stable benzamide derivatives. A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct.

-

Ester Formation: Reaction with alcohols, usually in the presence of a base, yields the corresponding esters.

-

Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings to form diaryl ketones.[8]

Detailed Experimental Protocol: Synthesis of N-benzyl-4-chloro-3-(trifluoromethyl)benzamide

This protocol provides a robust method for a standard acylation of an amine.

Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of benzylamine. The final product can be validated by its melting point and spectroscopic characterization (¹H NMR, ¹³C NMR, MS), which will show characteristic peaks for both the benzyl and the benzoyl moieties.

Step-by-Step Methodology:

-

Setup: Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any residual acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the pure N-benzyl-4-chloro-3-(trifluoromethyl)benzamide.

Figure 3: Workflow for the synthesis of N-benzyl-4-chloro-3-(trifluoromethyl)benzamide.

Relevance in Active Pharmaceutical Ingredient (API) Synthesis: The Sorafenib Case Study

While this compound is not a direct precursor in the most common syntheses of the multi-kinase inhibitor drug Sorafenib, its structural motif is central to the drug's efficacy. The core of Sorafenib contains a urea linkage to a 4-chloro-3-(trifluoromethyl)phenyl group. This aniline derivative, 4-chloro-3-(trifluoromethyl)aniline, is the key building block. This aniline is commonly prepared from 4-chloro-3-(trifluoromethyl)nitrobenzene, which itself can be synthesized via nitration of o-chlorobenzotrifluoride.[9] Alternatively, the aniline can be accessed from 4-chloro-3-(trifluoromethyl)benzoic acid (the precursor to our title compound) via transformations like the Curtius or Hofmann rearrangement. This highlights the importance of the substitution pattern provided by this family of compounds in the design of targeted therapeutics.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive substance. It will react with water, including atmospheric moisture, to release corrosive HCl gas.

-

Personal Protective Equipment (PPE): Handling must be performed in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.

-

Handling: Use only under an inert atmosphere (nitrogen or argon). Keep containers tightly sealed when not in use. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible substances such as bases, alcohols, and oxidizing agents. The recommended storage temperature is typically ambient or refrigerated (2-8 °C).

-

Disposal: Dispose of waste and unused material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Versatile and Reactive Synthetic Tool

This compound is a powerful reagent for synthetic chemists, offering a reliable and efficient means of introducing the electronically modified 4-chloro-3-(trifluoromethyl)phenyl group into diverse molecular frameworks. Its heightened reactivity, a direct consequence of its electronic substitution, allows for facile formation of amide and ester bonds, which are critical linkages in a vast number of pharmaceutical and agrochemical targets. A comprehensive understanding of its properties, synthetic routes, and handling requirements is paramount for its safe and effective application. This guide has provided the foundational knowledge and practical protocols to empower researchers to leverage the full potential of this versatile building block in their synthetic endeavors.

References

-

Sigma-Aldrich. Product Page for 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

PubChem. Compound Summary for CID 67607, 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

Sigma-Aldrich. Product Page for 4-(Trifluoromethyl)benzyl chloride. [Link]

- Supporting Information for an unspecified article providing NMR data for related compounds.

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

NIST. Chemistry WebBook for 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

PubChem. Compound Summary for CID 44374627, N-(3-Chloro-benzyl)-4-trifluoromethyl-benzamidine. [Link]

-

PrepChem. Synthesis of A. 4-(Chloromethyl)benzoyl chloride. [Link]

-

MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl)

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound CAS#: 1735-55-3 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

4-Chloro-3-(trifluoromethyl)benzoyl chloride molecular weight

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, distinguished by its dual reactive sites and the strategic placement of chloro and trifluoromethyl functional groups. These moieties are instrumental in modern medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, a validated synthesis protocol, critical safety and handling procedures, and its application as a versatile building block in the synthesis of complex organic molecules. By synthesizing established data with practical, field-proven insights, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.

Introduction: A Strategically Functionalized Building Block

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials and intermediates is a critical determinant of success. This compound (CAS No: 1735-55-3) has emerged as a compound of significant interest due to its unique structural features. The molecule incorporates a highly reactive acyl chloride group, making it an excellent acylating agent for introducing the 4-chloro-3-(trifluoromethyl)benzoyl moiety into a target structure.

The true value of this reagent lies in the synergistic effects of its substituents on the benzene ring. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing group, and the chloro (-Cl) atom significantly influence the electronic properties of the molecule. In the context of medicinal chemistry, the inclusion of a -CF₃ group can dramatically improve a drug candidate's metabolic stability, increase its lipophilicity for better cell membrane penetration, and modulate its binding affinity to biological targets.[1][2] Similarly, chlorine atoms are prevalent in FDA-approved drugs and are known to contribute to favorable pharmacological properties.[3] This guide provides the foundational knowledge required to effectively and safely utilize this potent synthetic intermediate.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound have been consolidated from various sources and are presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂F₃O | [4][5] |

| Molecular Weight | 243.01 g/mol | [4][5] |

| CAS Number | 1735-55-3 | [4][5] |

| Physical Form | Liquid / Solid | [4] |

| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [4][5] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [4][5] |

| IUPAC Name | This compound | |

| InChI Key | ODPJRBXAGAUQAW-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

While specific experimental spectra are proprietary to individual laboratories, a foundational understanding of the expected spectroscopic data is crucial for identity confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1750-1815 cm⁻¹. Additional significant peaks will correspond to C-Cl, C-F (from the -CF₃ group), and aromatic C=C bond vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region (typically δ 7.5-8.5 ppm). The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets, reflecting their coupling patterns.

-

¹³C NMR : The carbon NMR will provide more detailed structural information. Key expected signals include the carbonyl carbon of the acyl chloride (around δ 165-170 ppm), several distinct signals for the aromatic carbons (δ 120-150 ppm), and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.[6]

-

Synthesis and Purification

The most direct and industrially favored method for preparing benzoyl chlorides is the chlorination of the corresponding carboxylic acid. This approach is efficient and leverages readily available starting materials.

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The synthesis of this compound is reliably achieved by treating 4-chloro-3-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Diagram: Synthesis Workflow

Caption: Use as a building block to form an amide linkage with a core scaffold.

Handling, Storage, and Safety

Due to its reactivity, this compound presents significant handling challenges. Adherence to strict safety protocols is mandatory.

Hazard Summary :

-

Corrosive : Causes severe skin burns and eye damage. [7]Contact can lead to immediate and serious injury.

-

Water Reactive : Reacts with water and moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas. [8][9]* Inhalation Hazard : Vapors and fumes are highly irritating to the respiratory system. [8][10]

Safe Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles along with a face shield. [7]All manipulations must be conducted within a certified chemical fume hood. * Dispensing : Use glass or Teflon-lined equipment. Avoid contact with metals.

-

Spill Response : For small spills, absorb with an inert, dry material like vermiculite or sand and place in a sealed container for disposal. Do NOT use water. [10]

Storage and Stability

-

Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. [7][9]* Inert Atmosphere : For long-term storage, sealing the container under an inert gas (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture. [9]* Incompatibilities : Keep away from water, alcohols, strong bases, and oxidizing agents. [8][9]

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for utility and efficiency. Its value is derived from the potent combination of a reactive acyl chloride handle and the pharmacologically significant chloro- and trifluoromethyl-substituted aromatic ring. For the medicinal chemist and the process scientist, a thorough understanding of its properties, synthesis, and handling is not merely academic but a prerequisite for leveraging its full potential in the creation of novel and impactful molecules.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97.

- ChemicalBook. (n.d.). This compound CAS#: 1735-55-3.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzyl chloride 98.

- TCI Chemicals. (n.d.). 4-(Trifluoromethoxy)benzoyl Chloride 36823-88-8.

- Sigma-Aldrich. (n.d.). This compound | 1735-55-3.

- CB Data. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- SynQuest Labs. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation.

- BenchChem. (2025). Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzoyl chloride.

- Echemi. (n.d.). This compound.

- NJ Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet.

- TCI Chemicals. (n.d.). 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1735-55-3 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

4-Chloro-3-(trifluoromethyl)benzoyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)benzoyl Chloride

This guide provides a comprehensive overview of the predominant synthesis route for this compound, a critical intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide not only a procedural methodology but also the underlying chemical principles and field-proven insights necessary for successful and safe execution.

Introduction and Strategic Importance

This compound (CAS No: 1735-55-3) is a highly reactive acyl chloride derivative of benzoic acid.[1] Its strategic importance in organic synthesis stems from two key features: the reactive acyl chloride group, which readily participates in acylation reactions (e.g., Friedel-Crafts, esterification, amidation), and the unique electronic properties imparted by its substituents. The trifluoromethyl (-CF₃) group, a potent electron-withdrawing group, significantly enhances the lipophilicity and metabolic stability of derivative molecules, making it a favored moiety in modern drug design.[2][3] The chlorine atom further modulates the electronic landscape of the aromatic ring.

This guide focuses on the most direct and widely adopted laboratory-scale synthesis: the conversion of 4-chloro-3-(trifluoromethyl)benzoic acid using a chlorinating agent.

Physicochemical Properties and Safety Profile

A thorough understanding of the final product's properties and hazards is paramount before commencing any synthesis.

| Property | Value | Source |

| CAS Number | 1735-55-3 | [1] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1] |

| Molecular Weight | 243.01 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [1] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Signal Word | Danger |

Safety Imperative: this compound is a corrosive compound. All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles with a face shield.

Core Synthesis Route: Chlorination of Carboxylic Acid

The most reliable and high-yielding method for preparing acyl chlorides from carboxylic acids is through the use of specific chlorinating agents. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[4][5]

Precursor Material

The synthesis begins with the corresponding carboxylic acid:

-

Starting Material: 4-Chloro-3-(trifluoromethyl)benzoic acid

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution.[9] The hydroxyl group of the carboxylic acid is a poor leaving group; thionyl chloride's role is to convert it into an excellent leaving group, a chlorosulfite intermediate.[10]

The reaction proceeds via the following key steps:

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a reactive acyl chlorosulfite intermediate.

-

Chloride Attack: The released chloride ion (Cl⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step is irreversible as the leaving group fragments into highly stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11]

The evolution of these gases drives the reaction to completion according to Le Châtelier's principle, ensuring a high yield.[11]

Influence of Aromatic Substituents

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine.[3] This effect deactivates the aromatic ring and can slightly reduce the nucleophilicity of the carboxylic acid's carbonyl oxygen. Consequently, the reaction may require heating (reflux) to proceed at an optimal rate.[5] For particularly deactivated acids, a catalytic amount of N,N-dimethylformamide (DMF) can be employed to accelerate the reaction by forming a more reactive Vilsmeier-type chlorinating agent in situ.[11]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure. All operations must be conducted under anhydrous conditions in a well-ventilated fume hood, as both thionyl chloride and the acyl chloride product react violently with water.[12][13]

Reagents and Equipment

-

Reagents:

-

4-Chloro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂), excess (e.g., 2.0-5.0 equivalents)

-

Anhydrous solvent (optional, e.g., toluene, dichloromethane)

-

Catalytic DMF (optional)

-

-

Equipment:

-

Round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas trap/scrubber (e.g., containing NaOH solution) to neutralize HCl and SO₂ gas

-

Rotary evaporator for purification

-

Synthesis Workflow

Step-by-Step Procedure

-

Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C) and cooled under a stream of dry nitrogen or in a desiccator.

-

Charging Reactor: Charge the round-bottom flask with 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq.).

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0-5.0 eq.) to the flask at room temperature. The reaction is often run using thionyl chloride as both the reagent and the solvent.[5] If a co-solvent is used, add it at this stage.

-

Reaction: Equip the flask with the reflux condenser and gas scrubber. Begin stirring and gently heat the mixture to reflux (the boiling point of thionyl chloride is 76°C). Maintain reflux for 2-4 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

-

Workup and Purification: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care must be taken to ensure the vacuum pump is protected from the corrosive vapors. The remaining residue is the crude this compound, which is often of sufficient purity for subsequent steps. Further purification can be achieved by vacuum distillation if required.

Alternative Industrial Synthesis Pathways

While the chlorination of carboxylic acid is common in laboratory settings, industrial-scale production may utilize different precursors for economic efficiency. One such route involves the selective hydrolysis of a benzotrichloride derivative.[14][15]

This alternative pathway can be summarized as:

-

Precursor Formation: Start with a suitable chlorinated and trifluoromethylated toluene derivative.

-

Side-Chain Chlorination: Perform free-radical chlorination on the methyl group to form a trichloromethyl (-CCl₃) group, yielding a benzotrichloride intermediate.

-

Selective Hydrolysis: Carefully hydrolyze the trichloromethyl group to an acyl chloride. This is often achieved by reacting the benzotrichloride with one molar equivalent of water, typically in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[16][17]

Critical Safety Considerations for Thionyl Chloride

Thionyl chloride is a highly hazardous and reactive substance requiring strict safety protocols.

-

Reactivity with Water: It reacts violently, and potentially explosively, with water and moisture to release toxic gases (SO₂ and HCl).[12][13][18] All operations must be conducted under strictly anhydrous conditions.[11]

-

Corrosivity: It is extremely corrosive and causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[13][19]

-

Toxicity: Inhalation is toxic.[13]

-

Handling: Always handle thionyl chloride in a chemical fume hood.[12] Ensure an emergency safety shower and eyewash station are immediately accessible.[18][19]

-

PPE: Wear appropriate PPE: chemical splash goggles, face shield, vapor respirator, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[18]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, amines, and alcohols.[18][19][20]

-

Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium hydroxide or sodium bicarbonate). All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[18]

Conclusion

The synthesis of this compound is most reliably achieved through the chlorination of its corresponding carboxylic acid with thionyl chloride. The method is robust, high-yielding, and driven to completion by the formation of gaseous byproducts. A comprehensive understanding of the reaction mechanism, coupled with stringent adherence to safety protocols for handling corrosive and water-reactive reagents, is essential for the successful and safe production of this valuable chemical intermediate.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

National Institutes of Health (NIH). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

-

Journal of Chemical Society of Nigeria. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

-

European Patent Office. EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. [Link]

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

AOBChem USA. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Patent 0854128. Process for the preparation of chloro-benzoyl chlorides. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents.

- Google Patents. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. aobchem.com [aobchem.com]

- 7. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

- 14. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

- 16. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]

- 17. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 18. drexel.edu [drexel.edu]

- 19. nj.gov [nj.gov]

- 20. spectrumchemical.com [spectrumchemical.com]

4-Chloro-3-(trifluoromethyl)benzoyl chloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethyl)benzoyl Chloride and Related Acyl Halides

Prepared by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As a specific Safety Data Sheet (SDS) for this exact compound was not identified, this guide synthesizes authoritative data from closely related structural analogs to provide a robust and scientifically grounded safety framework. The fundamental reactivity of the acyl chloride functional group is the primary driver of the hazards described herein, and these protocols are applicable to a wide range of substituted benzoyl chlorides used in synthesis.

Compound Identification and Hazard Synopsis

This compound is a highly reactive chemical intermediate, valuable in the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. Its utility is derived from the electrophilic nature of the acyl chloride moiety, which readily reacts with nucleophiles. This same reactivity, however, dictates its significant hazards.

The primary dangers associated with this compound, inferred from its analogs, are its extreme corrosivity, reactivity with water, and inhalation toxicity.[1] It causes severe chemical burns to skin and eyes upon contact and is destructive to the tissues of the respiratory tract.[2][3]

Table 1: Identification of Target Compound and Key Analogs

| Compound Name | CAS Number | Molecular Formula | Primary Reference |

| This compound (Target) | 51437-01-3 | C₈H₃Cl₂F₃O | Inferred Data |

| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | 216144-68-2 | C₈H₃ClF₄O | [2][4] |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C₈H₄ClF₃O | [3][5] |

| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C₈H₄ClF₃O | [6] |

| Benzoyl Chloride (Parent Compound) | 98-88-4 | C₇H₅ClO | [1][7] |

GHS Hazard Classification and the Chemistry of Reactivity

Understanding the Globally Harmonized System (GHS) classification is critical for immediate hazard recognition. Based on data from its closest analogs, this compound is classified as follows:

Table 2: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1A / 1B | H314: Causes severe skin burns and eye damage.[2][5] |

| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage.[2][3][4] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |

| Flammable / Combustible Liquids | 4 | H227: Combustible liquid.[4][6] |

The lachrymatory (tear-producing) properties of this class of compounds also contribute a significant, though unclassified, handling hazard.[3]

Caption: GHS Pictograms and their associated primary hazards.

The Causality of Hazard: Acyl Chloride Reactivity

The hazards are a direct consequence of the compound's chemistry. The acyl chloride functional group is highly susceptible to nucleophilic attack.

-

Reaction with Water: The most critical reaction from a safety perspective is its violent hydrolysis. It reacts readily with moisture in the air or on surfaces to produce hydrochloric acid (HCl) and 4-chloro-3-(trifluoromethyl)benzoic acid.[5][6] This formation of HCl is the primary cause of its severe corrosive properties and the liberation of toxic gas.[5]

-

Reactivity with Other Nucleophiles: It will also react exothermically with alcohols, amines, and strong bases.[2][5] While this is useful for synthesis, unplanned contact can lead to dangerous runaway reactions.

-

Thermal Decomposition: When heated, especially under fire conditions, it decomposes to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][4][6]

Exposure Prevention: Engineering Controls and PPE

Safe handling is predicated on a multi-layered approach to preventing exposure, best described by the hierarchy of controls.

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of its corrosive vapors.[1][8]

-

Safety Infrastructure: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][5]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected for chemical resistance.

Table 3: Personal Protective Equipment (PPE) Specification

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Fluoro rubber (FKM) or similar resistant gloves.[1] | Standard nitrile gloves offer insufficient protection. Always double-glove and inspect for tears before use. Consult the glove manufacturer's resistance chart. |

| Eye & Face Protection | Chemical safety goggles and a full-face shield.[2][5] | Protects against splashes and vapors. Standard safety glasses are inadequate. |

| Skin & Body Protection | Flame-retardant laboratory coat and a chemically resistant apron. | Contaminated clothing must be removed immediately and decontaminated before reuse.[6] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with acid gas cartridges is required if there is any risk of exposure outside of a fume hood.[2][6] | This is an emergency-use or non-routine engineering control failure measure. |

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to mitigating injury.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the person to fresh air.[5][6]2. If breathing is difficult or has stopped, provide artificial respiration.[3]3. Call emergency medical services immediately.[1] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6]2. Do not delay in seeking medical attention.[5] |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][6]2. Remove contact lenses if present and easy to do.3. Immediately call for an ophthalmologist or emergency medical services. |

| Ingestion | 1. DO NOT induce vomiting due to the risk of perforating the esophagus.[4][5][6]2. If the person is conscious, rinse their mouth thoroughly with water.[3]3. Seek immediate medical attention. |

Spill and Leak Response

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Protocol:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the fume hood is operating at maximum capacity.[4][8]

-

Wear Full PPE: Before approaching the spill, don the full PPE ensemble as described in Table 3, including respiratory protection.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[5] DO NOT use combustible materials like sawdust.[5]

-

Collection: Carefully scoop the contained material into a designated, properly labeled, and sealable container for hazardous waste.[2]

-

Decontamination: Neutralize the spill area with a dilute solution of sodium bicarbonate or another suitable weak base. Thoroughly clean the area.

-

Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and governmental regulations.

Safe Storage, Handling, and Disposal

Handling

-

Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with air moisture.[3]

-

Grounding procedures should be followed to prevent the buildup of static electricity, as the material is a combustible liquid.[2][4]

-

Avoid breathing vapors or mists at all times.[2]

-

Never work alone when handling this material.

Storage

-

Store in a cool, dry, and well-ventilated area that is designated for corrosive materials.[3][4]

-

Containers must be kept tightly sealed to prevent moisture ingress.[4] Opened containers must be carefully resealed.[4]

-

Store under an inert gas.

-

Keep locked up and segregated from incompatible materials, particularly water, strong bases, alcohols, and oxidizing agents.[2][5]

Disposal

-

This material and its container must be disposed of as hazardous waste.[7]

-

Do not allow the product to enter drains.[8]

-

Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[6]

Toxicological and Physical Properties

The toxicological profile is dominated by the compound's corrosivity. It is expected to be destructive to any tissue it contacts.[3]

Table 4: Physical and Chemical Properties (from Analogs)

| Property | Value | Source Compound |

| Appearance | Light yellow liquid | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride[4] |

| Boiling Point | 152 °C (at 760 mmHg) | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride[4] |

| Flash Point | 87 °C (closed cup) | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride[4] |

| Density | ~1.486 g/cm³ (at 25 °C) | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride[4] |

| Reactivity | Moisture sensitive; reacts violently with water. | All analogs[4][5][6] |

References

- SAFETY DATA SHEET - Benzoyl chloride. (2025). Sigma-Aldrich.

- 3-FLUORO-4-(TRIFLUOROMETHYL)

- Safety D

- 3-Fluoro-4-(trifluoromethyl)

- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzoyl chloride. Fisher Scientific.

- 3-(Trifluoromethyl)

- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzoyl chloride. Fisher Scientific.

- Safety D

- SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride. (2023). TCI Chemicals.

- 4-(Trifluoromethoxy)

- 4-(Trifluoromethyl)benzoyl chloride 97. Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-3-(trifluoromethyl)benzoyl chloride is a key bifunctional reagent in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a highly reactive acyl chloride and a chemically robust trifluoromethyl group on a chlorinated benzene ring, offers a unique combination of reactivity and stability. The electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a good leaving group, to yield the acylated product. The general mechanism is depicted below.

// Reactants RCOCl [label="this compound"]; Nu [label="Nucleophile (Nu-H)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product [label="Acylated Product"]; HCl [label="HCl"];

// Arrows RCOCl -> Intermediate [label="Nucleophilic Attack"]; Nu -> Intermediate; Intermediate -> Product [label="Elimination of Cl-"]; Intermediate -> HCl; }

Caption: General mechanism of nucleophilic acyl substitution.Amide Bond Formation: A Cornerstone of Drug Discovery

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the formation of amide bonds. This transformation is central to the synthesis of a vast array of pharmaceuticals due to the prevalence of the amide functional group in biologically active molecules.

Mechanistic Insights

The reaction proceeds via the general nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion and a proton (typically scavenged by a base) affords the stable amide product. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol: Synthesis of N-Aryl Amides

The following protocol provides a general procedure for the synthesis of N-aryl amides from this compound.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminophenol)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Case Study: Synthesis of Sorafenib

A prominent application of this compound is in the synthesis of Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] In the final step of a common synthetic route, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is derived from 4-chloro-3-(trifluoromethyl)aniline (obtainable from the corresponding benzoyl chloride), reacts with the amine group of a pyridine-carboxamide intermediate to form the urea linkage present in Sorafenib.[1] The synthesis of Sorafenib analogues often directly utilizes this compound to form an amide bond with a suitable amine precursor.[2]

// Nodes A [label="4-Chloro-3-(trifluoromethyl)aniline"]; B [label="4-Chloro-3-(trifluoromethyl)phenyl isocyanate"]; C [label="Pyridine-carboxamide intermediate"]; D [label="Sorafenib"];

// Edges A -> B [label="Phosgenation"]; B -> D [label="Urea formation"]; C -> D; }

Caption: Simplified workflow for the synthesis of Sorafenib.Esterification: Accessing Aryl Esters

This compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction is particularly useful for introducing the 4-chloro-3-(trifluoromethyl)benzoyl moiety into molecules for various applications, including the synthesis of liquid crystals and other functional materials.

Mechanistic Considerations

Similar to amide bond formation, esterification proceeds via nucleophilic acyl substitution. The oxygen atom of the alcohol or phenol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. For less reactive phenols, a stronger base or a catalyst may be required.

Experimental Protocol: Synthesis of Phenyl Esters

The following is a general procedure for the esterification of phenols with this compound, a variation of the Schotten-Baumann reaction.[3]

Materials:

-

This compound

-

Phenol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 equivalent) in dichloromethane.

-

Add 10% aqueous NaOH solution (2.0 equivalents) to the phenol solution, creating a biphasic mixture.

-

Cool the flask in an ice bath and stir vigorously.

-

Dissolve this compound (1.05 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by recrystallization or column chromatography.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3-(trifluoromethyl)benzoyl group onto an aromatic ring, forming a diaryl ketone.[4][5] This reaction is a powerful tool for the synthesis of complex aromatic systems.

Mechanistic Principles

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride.[4] The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of the sigma complex by the tetrachloroaluminate anion (AlCl₄⁻) regenerates the aromaticity and the Lewis acid catalyst, yielding the aryl ketone product.

// Reactants AcylChloride [label="this compound"]; LewisAcid [label="AlCl₃"]; Arene [label="Arene"];

// Intermediates AcyliumIon [label="Acylium Ion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="Sigma Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="Aryl Ketone"];

// Arrows AcylChloride -> AcyliumIon [label="Activation"]; LewisAcid -> AcyliumIon; AcyliumIon -> SigmaComplex [label="Electrophilic Attack"]; Arene -> SigmaComplex; SigmaComplex -> Product [label="Deprotonation"]; }

Caption: Mechanism of Friedel-Crafts Acylation.Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following is a general protocol for the Friedel-Crafts acylation of an activated aromatic compound with this compound.[6]

Materials:

-

This compound

-

Activated aromatic compound (e.g., anisole, toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Concentrated Hydrochloric acid (HCl)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice/water bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension over 10-15 minutes.

-

After the addition is complete, add a solution of the aromatic compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting aryl ketone by column chromatography or recrystallization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Corrosivity: It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with water and moisture in the air to produce hydrochloric acid gas. Handle in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a highly versatile and reactive building block that plays a crucial role in modern organic synthesis, particularly in the development of pharmaceuticals. Its ability to readily undergo nucleophilic acyl substitution reactions to form stable amide and ester linkages, as well as its utility in Friedel-Crafts acylation for the construction of carbon-carbon bonds, makes it an invaluable tool for synthetic chemists. A thorough understanding of its reactivity profile, coupled with careful handling and adherence to established protocols, will enable researchers to effectively harness the synthetic potential of this important reagent.

References

-

Babić, Z., Crkvenčić, M., Rajić, Z., Mikecin, A. M., Kralj, M., Balzarini, J., ... & Zorc, B. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Molecules, 17(1), 1124-1144. [Link]

-

PubMed. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. [Link]

-

Gao, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC advances, 8(71), 40755-40767. [Link]

-

ResearchGate. (2019). Design, synthesis and antitumor activity of novel sorafenib derivatives. [Link]

- Google Patents. (2020). Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Alachem Co., Ltd. 1735-55-3 | this compound. [Link]

- Google Patents. (2021). Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.

- Google Patents. (1969).

-

ResearchGate. (2022). Synthesis of sorafenib analogues. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google Patents. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ACS Publications. Organic Process Research & Development Vol. 11 No. 3. [Link]

- Google Patents. (1985). Preparation of trifluoromethyl-benzoyl halides.

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Wikipedia. Phenol. [Link]

Sources

- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzoyl chloride

Introduction

4-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 1735-55-3) is a specialty chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring containing both chloro and trifluoromethyl moieties, makes it a valuable building block for complex organic synthesis. The trifluoromethyl group, in particular, is often incorporated into bioactive molecules to enhance metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the solubility and reactivity of this compound is therefore a critical prerequisite for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, streamline work-ups, and ensure process safety.

This guide provides a detailed examination of the physicochemical properties and solubility characteristics of this compound. It offers insights into its behavior in various solvent classes, a robust protocol for experimental solubility determination, and a practical example of its application in synthesis, designed to equip researchers, scientists, and drug development professionals with the knowledge required for its successful application.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The presence of a polar acyl chloride group juxtaposed with a largely nonpolar, halogenated aromatic ring gives this compound a distinct chemical character. A summary of its key properties is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃Cl₂F₃O | [2] |

| Molecular Weight | 243.01 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 96.7 ± 27.3 °C | [3] |

Solubility Profile